2-Furoic acid,5-[(isobutylthio)methyl]-
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Overview
Description
2-Furoic acid,5-[(isobutylthio)methyl]- is an organic compound characterized by a furan ring and a carboxylic acid side-group. This compound is notable for its unique structure, which includes an isobutylthio group attached to the furan ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid,5-[(isobutylthio)methyl]- typically involves the introduction of the isobutylthio group to the furan ring. One common method is the reaction of 2-furoic acid with isobutylthiol under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the efficient formation of the compound.
Industrial Production Methods
Industrial production of 2-Furoic acid,5-[(isobutylthio)methyl]- may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial in industrial settings to achieve high efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid,5-[(isobutylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered side chains.
Scientific Research Applications
2-Furoic acid,5-[(isobutylthio)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furoic acid,5-[(isobutylthio)methyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Lacks the isobutylthio group, making it less versatile in certain chemical reactions.
3-Furoic acid: Similar structure but with the carboxylic acid group in a different position on the furan ring.
2-Thiophenecarboxylic acid: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.
Uniqueness
2-Furoic acid,5-[(isobutylthio)methyl]- is unique due to the presence of the isobutylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-methylpropylsulfanylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-7(2)5-14-6-8-3-4-9(13-8)10(11)12/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVNZCPVCZDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1=CC=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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